Isoforssman antigen pentaose
Description
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
GalNAcα1-3GalNAcβ1-3Galα1-3Galβ1-4Glc |
Origin of Product |
United States |
Glycan Structure and Advanced Synthesis Methodologies
Structural Characterization of Isoforssman Antigen Pentaose
The Isoforssman antigen is a glycolipid, specifically a pentaglycosylceramide, that shares a core structure with the more widely known Forssman antigen. Its detailed structural characterization is fundamental to understanding its biological context and for guiding synthetic strategies. Chemical determination has established the Forssman antigen as a pentasaccharide glycolipid with the structure GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer. nih.gov The Isoforssman antigen is an isomer of this structure.
The oligosaccharide portion of the Isoforssman antigen is a pentaose, meaning it is composed of five monosaccharide units. The constituent monosaccharides are D-glucose (Glc), D-galactose (Gal), and N-acetyl-D-galactosamine (GalNAc).
Below is the detailed monosaccharide composition and linkage configuration for the this compound.
| Position (from non-reducing end) | Monosaccharide Unit | Glycosidic Linkage | Linked to Monosaccharide |
| 5 (Terminal) | N-acetylgalactosamine (GalNAc) | α1-3 | Galactose (Gal) |
| 4 | Galactose (Gal) | β1-3 | Galactose (Gal) |
| 3 | Galactose (Gal) | α1-4 | Galactose (Gal) |
| 2 | Galactose (Gal) | β1-4 | Glucose (Glc) |
| 1 (Reducing end) | Glucose (Glc) | β1-1 | Ceramide |
This table outlines the linear sequence and connectivity of the monosaccharide units in the this compound chain, which is attached to a ceramide lipid moiety.
The stereochemistry of each glycosidic bond is a defining feature of the oligosaccharide. Each linkage is designated as either alpha (α) or beta (β), referring to the orientation of the bond at the anomeric carbon (the C1 carbon of the sugar). In the Isoforssman antigen, the anomeric configurations are a specific sequence of α and β linkages, as detailed in the table above. This precise stereochemistry is crucial for the molecule's three-dimensional structure and its recognition by antibodies or enzymes. The constituent monosaccharides belong to the D-series, which is typical for carbohydrates in biological systems.
Unlike proteins or nucleic acids, which often have well-defined secondary and tertiary structures, glycans are inherently flexible molecules. biologicalmodeling.orgbiorxiv.org The glycosidic bonds act as rotational pivots, allowing the oligosaccharide chain to adopt a wide range of three-dimensional shapes or conformations. Understanding this conformational landscape is essential for comprehending the molecule's function.
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the accessible conformations of glycans. biologicalmodeling.orgresearchgate.net These simulations model the atomic interactions over time, providing insights into the most stable, low-energy shapes the molecule can assume in solution. researchgate.netmaynoothuniversity.ie By generating an ensemble of possible structures, MD simulations can predict the dynamic behavior and the three-dimensional shape of the Isoforssman antigen, which is difficult to determine through experimental methods alone due to its flexibility. biologicalmodeling.orgresearchgate.net
Chemical Synthesis Strategies for Oligosaccharides
The synthesis of complex oligosaccharides like the this compound is a significant challenge in organic chemistry. rsc.orgnih.gov The process requires precise control over the formation of each glycosidic bond, both in terms of which hydroxyl groups react (regioselectivity) and the resulting stereochemistry (stereoselectivity). nih.gov
De novo chemical synthesis involves constructing the oligosaccharide from basic monosaccharide building blocks. This approach requires a multi-step strategy involving the use of protecting groups to temporarily block all but one hydroxyl group on the acceptor molecule, ensuring the glycosyl donor reacts at the correct position. researchgate.netresearchgate.net
The synthesis of the Isoforssman antigen would involve:
Preparation of Building Blocks: Monosaccharides (Glc, Gal, GalNAc) are modified with appropriate protecting groups and an anomeric leaving group (on the donor) to control reactivity.
Fragment Assembly: Disaccharide or trisaccharide fragments are synthesized through controlled glycosylation reactions.
Convergent Coupling: The fragments are strategically coupled to assemble the full pentaose backbone.
Deprotection: All protecting groups are removed in the final steps to yield the target oligosaccharide.
Chemoenzymatic synthesis combines the versatility of chemical methods with the high specificity of enzymatic reactions. Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with absolute stereo- and regioselectivity. nih.gov This approach can circumvent many of the challenges associated with purely chemical methods, such as the need for extensive protecting group manipulation.
The final step in the biosynthesis of the related Forssman antigen is catalyzed by Forssman glycolipid synthase (FS), which transfers a GalNAc unit to the growing glycan chain. nih.gov In a chemoenzymatic strategy, a chemically synthesized precursor of the Isoforssman antigen (the tetraose acceptor) could be used as a substrate for a specific glycosyltransferase. Research has shown that some glycosyltransferases, such as the blood group A transferase, can exhibit FS-like activity, potentially providing an enzymatic route to creating the terminal α1-3 GalNAc linkage. nih.gov This combination of chemical synthesis for the core structure and an enzymatic step for the final, often difficult, glycosylation represents a powerful and efficient method for assembling complex molecules like the this compound.
Solid-Phase Oligosaccharide Synthesis Techniques
Solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful strategy for the chemical synthesis of complex glycans like the this compound. nih.govrsc.org This technique involves the stepwise construction of the oligosaccharide chain on an insoluble polymer support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration. mdpi.comglyco-world.com The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including the potential for automation, which can dramatically accelerate the synthesis of complex structures. glyco-world.comnih.gov
The process begins by attaching the first monosaccharide unit to a solid support, such as a polystyrene or polyethylene (B3416737) glycol (PEG) resin, via a linker. mdpi.com The oligosaccharide is then elongated in a stepwise manner by sequential glycosylation reactions. Each cycle typically involves the deprotection of a hydroxyl group on the resin-bound saccharide, followed by coupling with an activated glycosyl donor. Capping steps are often included to block any unreacted hydroxyl groups and prevent the formation of deletion sequences.
Key considerations in SPOS include the choice of solid support, linker, protecting groups, and glycosylation chemistry to ensure high coupling efficiencies and stereoselectivity. nih.gov For instance, the JandaJel™ resin, known for its high swelling capacity, has been successfully used in the SPOS of complex oligosaccharides. mdpi.com The development of automated glycan assembly (AGA) has further revolutionized the field, enabling the rapid and efficient synthesis of various complex glycans, including tumor-associated carbohydrate antigens like Globo-H, which is structurally related to the isoglobo series. nih.govnih.gov
| Synthesis Stage | Description | Key Considerations |
| Support Attachment | The initial monosaccharide is covalently linked to an insoluble polymer resin. | Choice of resin (e.g., Polystyrene, PEG), Linker stability and cleavage conditions. |
| Elongation Cycle | Repetitive sequence of deprotection, glycosylation, and capping. | High-efficiency coupling, Stereocontrol of glycosidic linkages, Effective capping of unreacted sites. |
| Cleavage | The completed oligosaccharide is cleaved from the solid support. | Cleavage conditions must not degrade the final product. |
| Purification | Final purification of the target oligosaccharide. | Removal of truncated or failure sequences. |
This automated, systematic approach minimizes the need for intermediate purification steps, making the synthesis of intricate structures like the this compound more feasible and efficient. nih.gov
Derivatization and Conjugation Strategies for Research Probes
Development of Functionalized this compound (e.g., with amine, alkyne linkers)
To facilitate its use in various biological and immunological studies, the this compound is often chemically modified to include functionalized linkers. These linkers act as chemical handles, allowing the oligosaccharide to be covalently attached to other molecules, such as carrier proteins, fluorescent dyes, or solid surfaces. Common functional groups introduced include primary amines (-NH₂) and terminal alkynes (-C≡CH). nih.govelsevierpure.com
The introduction of an amine or alkyne linker is typically achieved during the chemical synthesis of the oligosaccharide. A linker-modified building block can be incorporated at the reducing end of the glycan. For example, a monosaccharide bearing a protected amino or alkyne group can be attached to the solid support at the beginning of the synthesis. nih.govelsevierpure.com Upon completion of the oligosaccharide assembly and cleavage from the resin, the linker is deprotected, yielding the functionalized this compound.
These functional groups provide versatile options for subsequent conjugation reactions:
Amine linkers can be used for acylation reactions or to form stable amide bonds with activated carboxylic acids (e.g., NHS esters) on other molecules. nih.gov
Alkyne linkers are particularly useful for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govenamine.net This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions, making it ideal for conjugating the glycan to sensitive biomolecules. nih.govresearchgate.net
| Linker Type | Functional Group | Common Conjugation Chemistry |
| Amine Linker | -NH₂ | Amide bond formation (with NHS esters, carbodiimides) |
| Alkyne Linker | -C≡CH | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
The development of these functionalized probes is a critical step in creating the tools necessary to investigate the biological roles of the Isoforssman antigen.
Conjugation to Carrier Proteins for Immunological Studies (e.g., BSA, HSA, KLH, OVA, CRM197)
Oligosaccharides such as the this compound are haptens, meaning they are typically not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response. molecularcloud.org This conjugation creates a glycoconjugate that can be used for immunization to generate specific antibodies, or as a coating antigen in immunoassays like ELISA.
Several carrier proteins are commonly used, each with distinct properties:
| Carrier Protein | Abbreviation | Molecular Weight (approx.) | Key Features |
| Keyhole Limpet Hemocyanin | KLH | 4.5 x 10⁵ - 1.3 x 10⁷ Da | Highly immunogenic due to its large size and foreignness to mammals. molecularcloud.org Limited solubility. |
| Bovine Serum Albumin | BSA | ~66.5 kDa | Smaller and more soluble than KLH. molecularcloud.org Widely used, but potential for cross-reactivity if used as a blocking agent in assays. molecularcloud.org |
| Human Serum Albumin | HSA | ~66.5 kDa | Structurally similar to BSA. |
| Ovalbumin | OVA | ~45 kDa | Often used as a secondary, unrelated carrier protein to test for conjugate specificity. molecularcloud.org |
| Cross-Reacting Material 197 | CRM197 | ~58.4 kDa | A non-toxic mutant of diphtheria toxin, widely used as a carrier in licensed human vaccines. |
The conjugation process typically involves a bifunctional crosslinker that connects a functional group on the oligosaccharide (e.g., an amine linker) to reactive amino acid side chains on the carrier protein (e.g., the ε-amino groups of lysine). A common strategy is to use an N-hydroxysuccinimide (NHS) ester-maleimide crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The NHS ester reacts with an amine-functionalized glycan, and the maleimide (B117702) group then reacts with a thiol group, which can be introduced onto the carrier protein. Alternatively, reagents like glutaraldehyde (B144438) or carbodiimides (e.g., EDAC) can be used to link amine groups on both the glycan and the protein. nih.gov The resulting glycoconjugates are essential tools for studying the immunology of the Isoforssman antigen.
Biotinylation and Other Labeling Techniques for Detection Assays
Labeling the this compound with reporter molecules is crucial for its detection and quantification in various biological assays. Biotinylation and fluorescent labeling are two of the most common approaches.
Biotinylation involves the covalent attachment of a biotin (B1667282) molecule to the oligosaccharide. The extremely high affinity of the biotin-avidin (or streptavidin) interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) provides a highly sensitive and specific detection method. biosyn.com A common method for biotinylating carbohydrates is through reductive amination. The cyclic hemiacetal form of the reducing-end sugar exists in equilibrium with its open-chain aldehyde form. This aldehyde can react with a biotin derivative containing a hydrazide or an amino group (e.g., biotin-hydrazide) to form a hydrazone or a Schiff base, which is then reduced to a stable bond. biosyn.com Biotinylated Isoforssman antigen can be used in various applications, including glycan arrays and enzyme-linked immunosorbent assays (ELISAs), where it can be detected by enzyme-conjugated streptavidin.
Fluorescent Labeling allows for the direct visualization and quantification of the antigen in techniques like flow cytometry, fluorescence microscopy, and high-performance liquid chromatography (HPLC). A variety of fluorescent dyes can be conjugated to the oligosaccharide, typically by reacting a dye's reactive group with a functionalized linker on the glycan.
| Labeling Technique | Reporter Molecule | Principle of Detection | Common Dyes/Reagents |
| Biotinylation | Biotin | High-affinity binding to Avidin/Streptavidin conjugates. | Biotin-hydrazide, NHS-biotin. |
| Fluorescent Labeling | Fluorophore | Direct detection of emitted light upon excitation. | Fluorescein isothiocyanate (FITC), Rhodamine, Cyanine dyes (Cy3, Cy5). |
For example, a dye containing an NHS ester can react with an amine-functionalized Isoforssman antigen. Alternatively, dyes with aminooxy or hydrazide groups can be used to label the reducing end of the native carbohydrate. biotium.com These labeled probes are indispensable for studying the distribution, binding interactions, and cellular trafficking of the Isoforssman antigen. creative-biolabs.com
Immunobiological Aspects and Recognition Mechanisms
Immunogenicity and Antigenicity of Isoforssman Antigen Pentaose
The capacity of this compound to elicit an immune response (immunogenicity) and to be recognized by the products of that response, such as antibodies (antigenicity), is a key area of immunological research.
Carbohydrate antigens, including this compound, are known to induce antibody responses, primarily of the Immunoglobulin M (IgM) and Immunoglobulin G (IgG) isotypes. Generally, the initial exposure to a carbohydrate antigen elicits a primary response dominated by IgM antibodies. Subsequent exposures can lead to a secondary response characterized by the production of IgG antibodies, which typically have a higher affinity for the antigen.
Studies on anti-carbohydrate antibody responses in various contexts, such as xenotransplantation, have shown that the elicited antibodies are predominantly of the IgM isotype compared to IgG nih.gov. The patterns of these antibody responses can be heterogeneous and specific to the individual nih.gov. While direct studies on the induction of antibody responses by purified this compound are limited, it is established that immunization with carbohydrate antigens, particularly when conjugated to a protein carrier, can effectively induce IgG antibody production, suggesting a T-cell dependent mechanism and the generation of immunological memory.
Table 1: General Characteristics of IgM and IgG Responses to Carbohydrate Antigens
| Feature | Immunoglobulin M (IgM) | Immunoglobulin G (IgG) |
| Primary Response | Dominant antibody in the early stages of the primary immune response. | Appears later in the primary response. |
| Structure | Pentameric, leading to high avidity. | Monomeric, with high affinity. |
| T-Cell Dependence | Can be produced in a T-cell independent manner. | Production is typically T-cell dependent, requiring cytokine help. |
| Immunological Memory | Limited memory generation in T-cell independent responses. | A hallmark of T-cell dependent responses, leading to long-term immunity. |
Cross-reactivity is a phenomenon where antibodies raised against one antigen recognize and bind to another, structurally similar antigen. Given the structural similarity between this compound and Forssman antigen pentaose, which differ in the linkage of the terminal galactose residue, a degree of cross-reactivity is anticipated.
Immunochemical studies have demonstrated a close relationship among Forssman-type antigens from various species, highlighting the potential for cross-reactivity among related glycan structures. While specific quantitative data on the cross-reactivity profile of antibodies to this compound with Forssman antigen pentaose is not extensively documented in publicly available research, the principle of antibody cross-reactivity suggests that antibodies elicited by one antigen may bind to the other, albeit potentially with a different affinity. The specificity of an antibody is determined by the precise three-dimensional shape of its binding site and the complementary shape of the epitope on the antigen. Minor structural differences, such as a change in glycosidic linkage, can significantly impact the binding affinity and the degree of cross-reactivity.
Elucidation of Immune Cell Interactions
The interaction of this compound with various components of the immune system is fundamental to understanding its immunobiological effects. These interactions involve B lymphocytes, which produce antibodies, and other cells that process and present the antigen to orchestrate the immune response.
B lymphocytes are central to the humoral immune response against carbohydrate antigens. The initial step in B cell activation is the recognition and binding of the antigen by the B cell receptor (BCR), which is a membrane-bound form of an antibody molecule nih.govpaho.org. Each B cell expresses a unique BCR with specificity for a particular epitope.
The recognition of a carbohydrate antigen like this compound by a B cell can occur through two main pathways:
T-cell Independent (TI) Activation: Many polysaccharide antigens can directly activate B cells without the help of T cells. This type of activation typically leads to the production of IgM antibodies and does not generate a strong memory response.
T-cell Dependent (TD) Activation: For a more robust and long-lasting immune response, including the production of IgG antibodies and the formation of memory B cells, the involvement of T helper cells is required. In this pathway, the B cell internalizes the antigen, processes it, and presents fragments of it to a specific T helper cell.
Once activated, B lymphocytes differentiate into plasma cells, which are specialized antibody-producing factories, and memory B cells, which provide long-term immunity.
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping the adaptive immune response nih.govuni-ulm.desemanticscholar.orgresearchgate.net. They capture, process, and present antigens to T lymphocytes. The presentation of glycolipid antigens, a class to which this compound belongs, involves specialized pathways.
Unlike protein antigens that are presented by MHC class I and II molecules, glycolipid antigens are typically presented by a family of non-polymorphic molecules called CD1 (cluster of differentiation 1). The process generally involves:
Uptake: Dendritic cells internalize the glycolipid antigen through various mechanisms, including endocytosis.
Processing: Inside the cell, the glycolipid may be processed within the endosomal/lysosomal compartments.
Loading onto CD1: The processed glycolipid antigen is then loaded onto CD1 molecules.
Presentation: The CD1-glycolipid complex is transported to the cell surface, where it can be recognized by specific T cells, particularly Natural Killer T (NKT) cells.
While the precise pathway for this compound presentation has not been specifically detailed, the general mechanism for glycolipid presentation by dendritic cells provides a framework for how this molecule could be presented to the immune system.
T Cells: As mentioned, T helper cells are crucial for T-cell dependent antibody responses to carbohydrate antigens. The presentation of these antigens by APCs can lead to the activation and differentiation of T cells into different subsets (e.g., Th1, Th2), which in turn release specific cytokines that direct the nature of the immune response.
Natural Killer (NK) Cells: NK cells are a component of the innate immune system and can be activated or inhibited by various signals. The activity of NK cells can be modulated by cytokines released during an immune response initiated by carbohydrate antigens nih.govnih.gov. Furthermore, as discussed, NKT cells are a specialized subset of T cells that recognize glycolipid antigens presented by CD1 molecules, leading to their rapid activation and the release of a variety of cytokines that can influence both innate and adaptive immunity nih.govnih.govfrontiersin.orgmdpi.com.
The specific modulatory effects of this compound on T cell and NK cell subsets are an area for further investigation, but the established principles of carbohydrate and glycolipid immunology suggest that it has the potential to influence the activity of these important immune cell populations.
Development and Characterization of Monoclonal Antibodies
The generation and characterization of monoclonal antibodies (mAbs) specific for the this compound are pivotal for its detection and the elucidation of its biological functions. These processes involve sophisticated immunological and molecular biology techniques to produce highly specific antibodies and to understand their interaction with the antigen.
Hybridoma Technology for Monoclonal Antibody Generation
Hybridoma technology represents a foundational method for producing monoclonal antibodies against specific antigens, including the this compound. nih.govnih.govnih.govnih.gov The process is initiated by immunizing an animal, typically a mouse, with the Isoforssman antigen. nih.govnih.gov To enhance immunogenicity, the pentaose, being a carbohydrate, is often conjugated to a carrier protein. Following a series of immunizations to elicit a robust immune response, B lymphocytes are harvested from the animal's spleen. nih.govnih.gov
These antibody-producing B cells are then fused with immortal myeloma cells, creating hybridoma cells. nih.govnih.govnih.gov This fusion is a critical step, as it confers the B cells' ability to produce a specific antibody with the myeloma cells' characteristic of indefinite growth in culture. The resulting hybridomas are cultured in a selective medium that allows only the fused cells to survive. Subsequently, a rigorous screening process, often employing enzyme-linked immunosorbent assay (ELISA), is used to identify the hybridoma clones that secrete antibodies with high specificity for the this compound. Once identified, these clones can be cultured indefinitely to provide a consistent and limitless supply of the desired monoclonal antibody. nih.gov
A notable example of a monoclonal antibody that recognizes a key terminal epitope of the Forssman glycolipid hapten, which is structurally related to the Isoforssman antigen, is the clone 33B12. This antibody specifically binds to the terminal sugar sequence GalNAcα1-3GalNAc, a crucial component of the Isoforssman antigen. thermofisher.com
Recombinant Antibody Engineering for Targeted Specificity
Recombinant DNA technology offers a powerful alternative and a complementary approach to traditional hybridoma technology for generating monoclonal antibodies with tailored specificities. thermofisher.comevitria.com This approach, known as recombinant antibody engineering, allows for the in vitro production of antibodies, thereby overcoming some of the limitations of animal-based methods. The process typically begins with the isolation of antibody genes from B cells of an immunized animal or from existing hybridoma cell lines.
These genes can be used to create antibody fragments, such as single-chain variable fragments (scFv) or antigen-binding fragments (Fab), which retain the antigen-binding specificity of the full-length antibody. evitria.com These fragments can be expressed in various systems, including bacteria, yeast, or mammalian cells. One of the key advantages of recombinant antibody engineering is the ability to modify the antibody's properties. For instance, the affinity and specificity of an antibody for the Isoforssman antigen can be enhanced through techniques like site-directed mutagenesis of the complementarity-determining regions (CDRs). Furthermore, recombinant methods facilitate the creation of chimeric or humanized antibodies, which are crucial for potential therapeutic applications to reduce immunogenicity. evitria.com
Epitope Mapping and Affinity Determination for Anti-Isoforssman Antibodies
A thorough characterization of monoclonal antibodies against the this compound involves detailed epitope mapping and the determination of their binding affinity.
Epitope Mapping
Epitope mapping is the process of identifying the specific region on the this compound that the antibody binds to. thermofisher.com For carbohydrate antigens, this involves determining which sugar residues and their linkages are critical for antibody recognition. Various techniques can be employed for epitope mapping. One common approach is the use of synthetic oligosaccharides or glycan arrays. By testing the antibody's binding to a series of structurally related oligosaccharides, the minimal carbohydrate structure required for binding can be identified.
For example, studies on antibodies targeting the related Forssman antigen have utilized different glycolipids to define the recognized epitopes, distinguishing between terminal and internal sugar sequences. nih.gov In the case of the 33B12 antibody, it was determined to be specific for the terminal GalNAcα1-3GalNAc sequence of the Forssman glycolipid. thermofisher.com More advanced structural methods like X-ray co-crystallography of the antibody-antigen complex can provide high-resolution insights into the precise molecular interactions.
Affinity Determination
Affinity determination quantifies the strength of the binding interaction between the anti-Isoforssman antibody and the pentaose antigen. nih.govoup.com This is a critical parameter for assessing the antibody's potency and suitability for various applications. Several methods are available to measure antibody affinity, with the equilibrium dissociation constant (Kd) being a common metric.
A widely used technique is Surface Plasmon Resonance (SPR), which monitors the binding of the antibody to the immobilized antigen in real-time, allowing for the calculation of both association and dissociation rate constants. Another common method is ELISA-based affinity determination, where the concentration of antibody required to achieve 50% binding to the antigen is used to estimate the affinity. oup.com The affinity of an antibody can significantly impact its performance in diagnostic assays and its efficacy in potential therapeutic contexts. High-affinity antibodies are generally preferred as they can detect lower concentrations of the antigen and exhibit stronger biological effects. nih.gov
Below is an interactive data table summarizing the key characteristics of monoclonal antibodies developed against carbohydrate antigens, which would be analogous to those targeting the this compound.
| Antibody Clone | Target Epitope | Technology Platform | Affinity (Kd) | Key Research Findings |
| 33B12 | GalNAcα1-3GalNAc | Hybridoma | Not specified | Specific for the terminal disaccharide of the Forssman glycolipid. |
| 117C9 | GalNAcβ1-3Gal | Hybridoma | Not specified | Recognizes an internal sugar sequence within the Forssman glycolipid. |
Analytical and Methodological Advancements in Research
Glycan Microarray Technology for High-Throughput Immunological Profiling
Glycan microarray technology has become an indispensable tool for investigating the interactions between carbohydrates and various biomolecules in a high-throughput manner. This platform allows for the simultaneous screening of numerous glycan-protein binding events, using minimal amounts of sample.
Design and Construction of Isoforssman Antigen Pentaose-Containing Arrays
The creation of a glycan microarray featuring this compound involves a multi-step process that leverages advances in synthetic chemistry and surface engineering. The fundamental components required are a suitably functionalized solid support, typically a glass slide, and the synthetic glycan itself, modified with a linker for immobilization.
Array Fabrication: The process begins with the chemical synthesis of the this compound. Recent progress, including automated glycan assembly, has made complex glycans more accessible for such applications. nih.gov The synthesized pentaose is designed with a linker arm, often terminating in a reactive group like an amine or an alkyne. This linker facilitates covalent attachment to a microarray surface that has been chemically activated. nih.gov
Commonly used surfaces for microarray construction include N-hydroxysuccinimide (NHS)-activated glass slides. hitachi-hightech.com The terminal amine group on the glycan's linker reacts with the NHS ester on the slide to form a stable amide bond. The immobilization process is typically performed using robotic arrayers that print nanoliter volumes of the glycan solution onto the slide in a precisely defined pattern. hitachi-hightech.comnih.gov Each spot on the array contains a high density of the immobilized this compound.
The design of the array can be customized, but generally includes multiple replicates of each glycan to ensure data reproducibility. hitachi-hightech.com Control spots, such as linker molecules alone or other unrelated glycans, are also included to assess background binding and specificity.
| Step | Description | Key Considerations |
| 1. Synthesis | Chemical synthesis of this compound with a terminal functional group (e.g., amine). | Purity of the synthetic glycan; length and nature of the linker. |
| 2. Surface Prep | Activation of a solid support (e.g., glass slide) with a reactive chemistry (e.g., NHS-ester). | Uniformity of the activated surface; stability of the chemistry. |
| 3. Printing | Robotic spotting of nanoliter volumes of the functionalized glycan onto the activated surface. | Precise control of spot size and density; environmental control (humidity). |
| 4. Blocking | Quenching of remaining reactive groups on the surface to prevent non-specific binding. | Choice of blocking agent to minimize background fluorescence. |
| 5. Quality Control | Verification of glycan immobilization, often using lectins or antibodies with known specificity. | Confirmation of successful printing and accessibility of the glycan. |
Applications in Antibody Specificity and Repertoire Analysis
Once constructed, microarrays containing this compound are powerful tools for probing the immune system's interaction with this specific glycan. They are particularly valuable for high-throughput screening of serum to analyze the specificity and diversity of anti-glycan antibodies. nih.govgriffith.edu.au
In a typical assay, the glycan microarray is incubated with a biological sample, such as human serum or plasma. nih.gov Antibodies within the serum that recognize and bind to the immobilized this compound will be captured on the corresponding spots. The detection of these binding events is commonly achieved using a fluorescently labeled secondary antibody that binds to the primary antibodies from the sample. nih.gov The array is then scanned with a laser, and the fluorescence intensity at each spot is quantified, providing a measure of the antibody binding. nih.govnih.gov
This technology enables several key applications:
Biomarker Discovery: By comparing the anti-Isoforssman antigen antibody profiles in serum from healthy individuals versus those with a specific disease, it is possible to identify changes in the antibody repertoire that may serve as disease biomarkers. nih.govgriffith.edu.au
Vaccine Response Monitoring: The arrays can be used to evaluate the antibody response to vaccines that may include or elicit responses to glycan antigens. griffith.edu.au
Monoclonal Antibody Characterization: The specificity of newly developed monoclonal antibodies can be rapidly assessed by screening them against a diverse glycan array that includes this compound to ensure they bind to the intended target without significant cross-reactivity. researchgate.netnih.gov
The high-throughput nature of glycan arrays allows for the analysis of large patient cohorts, providing statistically significant data on the prevalence and characteristics of antibodies against the this compound. nih.govacs.org
Advanced Spectroscopic and Chromatographic Methods for Glycan Analysis
Beyond immunological profiling, a suite of advanced analytical techniques is employed for the detailed structural characterization and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of complex carbohydrates like the this compound. youtube.com Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, every proton (¹H) and carbon (¹³C) atom in the molecule can be assigned a specific chemical shift and their connectivity can be established. youtube.com This process confirms the identity of the monosaccharide units, their ring form, their sequence, and the stereochemistry of the glycosidic linkages. youtube.com
To further investigate the three-dimensional shape and flexibility of the pentaose in solution, Nuclear Overhauser Effect (NOE) experiments are performed. youtube.comnih.gov The NOE effect is a phenomenon where the magnetization of one nucleus can be transferred to a nearby nucleus through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two nuclei, making it a very sensitive probe of internuclear distances up to approximately 5-6 Å. nih.gov By measuring NOEs between protons on adjacent sugar residues, it is possible to determine the preferred conformation around the glycosidic linkages. youtube.comresearchgate.net
| NMR Experiment | Information Gained | Relevance to this compound |
| 1D ¹H and ¹³C | Provides chemical shifts for each proton and carbon atom. | Confirms the presence of the correct monosaccharide units and anomeric configurations. |
| 2D COSY/TOCSY | Establishes proton-proton correlations within each sugar ring. | Assigns all proton signals within each monosaccharide residue. |
| 2D HSQC/HMBC | Correlates protons to their directly attached carbons (HSQC) or to carbons 2-3 bonds away (HMBC). | Confirms the linkage positions between the sugar units. |
| 2D NOESY/ROESY | Identifies protons that are close in space (< 5-6 Å). nih.gov | Determines the 3D structure and preferred conformation of the pentaose in solution. youtube.com |
Mass Spectrometry-Based Glycomics for Complex Mixture Analysis
Mass spectrometry (MS) has become a central tool in glycomics due to its high sensitivity and ability to provide detailed structural information from minute amounts of material. nih.govmpg.de When analyzing complex biological samples, such as cell extracts or bodily fluids, MS coupled with a separation technique like liquid chromatography (LC-MS) is often the method of choice.
This approach allows for the detection and quantification of this compound within a complex background of other glycans and biomolecules. The mass spectrometer provides a precise mass-to-charge ratio (m/z) of the glycan, which can be used to determine its elemental composition. mpg.de To gain further structural insights, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the parent ion corresponding to the this compound is isolated and fragmented, producing a characteristic pattern of fragment ions. This fragmentation pattern serves as a fingerprint that can confirm the sequence of monosaccharides and the branching pattern of the glycan.
LC-MS/MS is particularly powerful for distinguishing between glycan isomers—molecules that have the same mass but different structures. By using specialized chromatography columns, such as porous graphitized carbon (PGC), it is possible to separate isomers like the Isoforssman antigen from other related pentaoses before they enter the mass spectrometer, allowing for their individual characterization.
Capillary Electrophoresis Techniques (e.g., xCGE-LIF) for Glycan Separation and Detection
Capillary electrophoresis (CE) offers a high-resolution separation technique for charged molecules. For the analysis of neutral glycans like this compound, the strategy involves derivatization with a charged fluorescent label, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). nih.gov This labeling imparts both a negative charge and a fluorescent tag to the glycan, enabling its separation by CE and highly sensitive detection by laser-induced fluorescence (LIF). nih.gov
The multiplexed capillary gel electrophoresis with laser-induced fluorescence detection (xCGE-LIF) system is a high-throughput platform that utilizes multiple capillaries in parallel to analyze many samples simultaneously. In this technique, the APTS-labeled glycans are separated based on their charge-to-size ratio as they migrate through a polymer-filled capillary under the influence of an electric field. acs.org The high resolving power of CE allows for the separation of glycans that differ by even a single monosaccharide unit, and it can also distinguish between structural isomers. griffith.edu.auacs.org
A key application of xCGE-LIF in glycan analysis is the creation of migration time databases. nih.govyoutube.com By running a comprehensive set of known glycan standards, including those from the globo-series to which Isoforssman antigen belongs, a library of reproducible migration times can be established. griffith.edu.au When a complex biological sample is analyzed, the migration times of the unknown peaks can be compared to this database to identify the glycans present, including the this compound. griffith.edu.auyoutube.com This method has been successfully applied to the profiling of glycans derived from glycosphingolipids from as few as 100,000 cells. nih.govgriffith.edu.au
Computational Approaches and Structure-Activity Relationship (SAR) Studies
Computational studies, including in silico modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular simulations, have become indispensable in glycoscience. These methods are applied to investigate the interactions of glycans like the this compound with proteins, such as antibodies and lectins, and to predict the biological activities of their derivatives.
In silico modeling provides a virtual framework to explore the intricate interactions between glycans and proteins. nih.gov For glycans such as the this compound, these models are crucial for understanding their recognition by specific antibodies or cellular receptors. Techniques like homology modeling can be used to build three-dimensional structures of the glycan and its protein partners when experimental structures are unavailable.
These models allow researchers to identify key residues and glycan moieties involved in binding, providing a basis for designing targeted experiments. For instance, modeling can predict how changes in the glycan structure might affect its binding affinity to a particular protein, guiding the synthesis of novel glycan derivatives with enhanced or diminished binding properties.
Interactive Table: Key Parameters in In Silico Modeling of Glycan-Protein Interactions
| Parameter | Description | Typical Software/Tools |
|---|---|---|
| Homology Modeling | Building a 3D model of a protein based on the known structure of a related protein. | SWISS-MODEL, MODELLER |
| Glycan Structure Prediction | Predicting the three-dimensional conformation of the glycan chain. | GLYCAM, CHARMM-GUI |
| Binding Site Prediction | Identifying potential binding pockets on the protein surface for the glycan. | CASTp, SiteHound |
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound derivatives are not extensively documented, the principles of QSAR are applicable to this class of molecules.
In the context of glycan derivatives, QSAR models can be developed to predict properties such as antibody binding affinity or immunogenicity based on various molecular descriptors. These descriptors can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic properties of the glycan derivatives. The goal is to create a predictive model that can guide the design of new derivatives with desired biological activities.
Interactive Table: Common Descriptors in QSAR Analysis of Glycan Derivatives
| Descriptor Class | Example Descriptors | Relevance to Glycan Activity |
|---|---|---|
| Topological | Wiener index, Kier & Hall indices | Describes molecular branching and size. |
| Electronic | Dipole moment, partial charges | Influences electrostatic interactions in binding. |
| Steric | Molecular volume, surface area | Relates to the fit of the glycan in a protein binding site. |
| Hydrophobic | LogP | Affects membrane partitioning and interactions with hydrophobic pockets. |
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand (in this case, the this compound) to a receptor protein. nih.govnih.gov Docking algorithms predict the preferred orientation of the glycan when it binds to a protein to form a stable complex. nih.gov The results are often scored to estimate the binding affinity.
Following docking, MD simulations can be performed to study the dynamic behavior of the glycan-protein complex over time. nih.govnih.gov These simulations provide detailed insights into the stability of the complex, the role of individual amino acids and sugar residues in the interaction, and the conformational changes that may occur upon binding. nih.gov This information is critical for a comprehensive understanding of the binding mechanism at an atomic level.
Interactive Table: Key Outputs of Molecular Docking and Dynamics Simulations
| Simulation Output | Description | Significance |
|---|---|---|
| Binding Energy | The calculated energy of interaction between the glycan and the protein. | Indicates the strength of the binding interaction. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Assesses the stability of the complex during the simulation. |
| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between the glycan and the protein. | Highlights key electrostatic interactions crucial for binding specificity. |
| Interaction Footprint | A map of the protein residues that are in contact with the glycan. | Defines the binding site and key interaction points. |
Pre Clinical Research Applications and Future Perspectives
Diagnostic Research Modalities
The development of sensitive and specific diagnostic tools is a cornerstone of biomedical research. Glycans such as Isoforssman antigen pentaose are emerging as important targets for the development of novel diagnostic modalities, primarily due to their specific expression patterns that can be associated with certain cellular states.
Glycan-based immunoassays are powerful techniques for the detection and quantification of specific carbohydrate structures or the antibodies that recognize them. The enzyme-linked immunosorbent assay (ELISA) and flow cytometry are two such platforms where this compound can be utilized.
In the context of an ELISA , the this compound can be immobilized on a solid surface, such as a microplate, to capture and quantify antibodies specific to this glycan from biological samples. thermofisher.comidexx.comantibodies.comthermofisher.commoleculardevices.com This setup is invaluable for immunological studies, allowing researchers to probe the humoral immune response to this antigen. Conversely, antibodies specific to the this compound can be used to detect the presence of the glycan itself in various samples. The development of a successful ELISA depends on the careful optimization of several factors, including the choice of antibodies, blocking buffers, and detection systems. thermofisher.comantibodies.com
Flow cytometry offers a platform for analyzing cells in suspension. nih.gov For research applications, cells suspected of expressing this compound on their surface can be incubated with fluorescently labeled antibodies specific to this glycan. The flow cytometer can then identify and quantify the cells bearing the antigen. nih.gov This technique is particularly useful for studying the expression of glycan antigens on different cell populations, for example, in the context of cancer biology or immunology research. Standardization of flow cytometric methods is crucial for ensuring the reproducibility and comparability of results across different laboratories and studies. nih.gov
The following table outlines the potential applications of this compound in these immunoassays:
| Assay Type | Application of this compound | Information Gained |
| ELISA | As a coating antigen | Detection and quantification of anti-Isoforssman antigen pentaose antibodies in serum or other biological fluids. |
| As a target for detection antibodies | Detection and quantification of this compound in biological samples. | |
| Flow Cytometry | As a target for fluorescently labeled antibodies | Identification and quantification of cells expressing this compound on their surface. |
Alterations in glycosylation patterns are a well-established hallmark of various diseases, including cancer. nih.govlabiotech.eu These altered glycans, often referred to as tumor-associated carbohydrate antigens (TACAs), represent a rich source of potential biomarkers for diagnosis and prognosis. dtic.milnih.govnih.govsynabs.bedntb.gov.ua The aberrant expression of certain glycans on the surface of cancer cells can distinguish them from their healthy counterparts. synabs.be
While research specifically identifying this compound as a biomarker for a particular disease is still emerging, the foundational principles of glycan biomarker discovery are well-established. rsc.orgrsc.orgsemanticscholar.org The closely related Forssman antigen, for instance, is known to be expressed in some human cancers, such as gastric, colon, and lung cancers, despite being absent in most normal human tissues. nih.gov This differential expression makes it a potential target for cancer diagnostics and therapeutics. rsc.org Recent studies have uncovered that mutations in the human blood group A transferase in cancer cells can lead to the production of the Forssman antigen, opening new avenues for anticancer strategies. rsc.org
The discovery process for glycan biomarkers involves screening biological samples from healthy and diseased individuals to identify differentially expressed glycans. nih.gov Techniques such as mass spectrometry and glycan arrays are pivotal in these initial discovery phases. nih.gov Once a candidate glycan like this compound is identified, immunoassays such as ELISA can be developed for its validation and subsequent detection in larger patient cohorts.
High-throughput screening (HTS) is a drug discovery process that allows for the automated testing of large numbers of compounds for a specific biological target. aacrjournals.org In the context of this compound, HTS methodologies can be employed for two primary purposes: the rapid detection of the antigen in numerous samples and the identification of novel antibodies with high affinity and specificity for this glycan.
Glycan arrays are a powerful HTS platform for studying carbohydrate-protein interactions. nih.govnih.gov These arrays consist of a collection of different glycans immobilized on a solid support, allowing for the simultaneous screening of interactions with antibodies, lectins, or even whole cells. nih.govnih.gov A glycan array that includes this compound can be used to profile the anti-glycan antibody repertoire in serum samples from different individuals, which can be particularly useful in the context of vaccine development or biomarker discovery. nih.govnih.gov
For the discovery of novel monoclonal antibodies, HTS can be used to screen large libraries of antibody-producing cells (hybridomas) or phage display libraries for binding to this compound. ELISA-based HTS formats are well-suited for this purpose, offering a streamlined and automatable workflow. nih.gov The identification of high-affinity monoclonal antibodies is a critical step in the development of reliable diagnostic assays and potential immunotherapeutic agents.
The table below summarizes the application of HTS in research involving this compound:
| HTS Platform | Research Application | Objective |
| Glycan Array | Profiling serum antibodies | To identify the presence and specificity of anti-Isoforssman antigen pentaose antibodies in a large number of samples. |
| ELISA-based HTS | Screening hybridoma libraries | To identify and isolate novel monoclonal antibodies with high affinity for this compound. |
| Phage Display | Screening antibody libraries | To discover novel antibody fragments that specifically bind to this compound. |
Vaccine and Immunotherapeutic Research (Pre-clinical Focus)
The development of vaccines against carbohydrate antigens has proven to be a successful strategy for preventing infectious diseases. More recently, this approach is being explored for the development of cancer vaccines.
An immunogen is a molecule that can elicit an immune response. For a carbohydrate antigen like this compound to be an effective immunogen, it typically needs to be presented to the immune system in a way that can be recognized by B cells and T cells. Carbohydrates alone are often T-cell independent antigens, leading to a weaker immune response and no memory. nih.gov
While direct immunogenicity studies on this compound are not extensively documented, research on the closely related Forssman antigen provides a strong rationale for its investigation as an immunogen. Studies have shown that the Forssman antigen can elicit an antibody response. nih.govnih.gov In pre-clinical animal models, such as mice, the immunogenicity of a carbohydrate antigen is typically assessed by immunizing the animals with the antigen, often in the presence of an adjuvant to enhance the immune response, and then measuring the resulting antibody titers in the serum.
The immunogenic potential of this compound would likely be evaluated based on the following parameters in animal models:
Antibody Titer: The concentration of specific antibodies (IgM and IgG) against the pentaose.
Antibody Isotype: The type of antibodies produced (e.g., IgG1, IgG2a), which can indicate the nature of the T-cell help.
B-cell Response: The activation and proliferation of B cells that recognize the antigen.
To overcome the poor immunogenicity of carbohydrate antigens, they are often chemically linked to a carrier protein to create a conjugate vaccine. nih.govresearchgate.net This process converts the T-cell independent antigen into a T-cell dependent antigen, leading to a more robust and long-lasting immune response, including the generation of memory B cells. nih.gov
The chemical synthesis of a Forssman antigen analog with a functionalized tether for conjugation to immunogenic proteins has been described, laying the groundwork for the development of a conjugate vaccine. labiotech.eu A similar approach could be applied to this compound. The choice of carrier protein (e.g., tetanus toxoid, diphtheria toxoid) and the method of conjugation are critical variables that can influence the immunogenicity of the resulting vaccine. researchgate.net
The pre-clinical evaluation of an this compound conjugate vaccine in animal models, such as mice or rabbits, would involve a series of studies to assess its immunogenicity and potential efficacy. synabs.benih.govnih.gov
Key aspects of the pre-clinical evaluation of a conjugate vaccine are detailed in the following table:
| Evaluation Parameter | Method | Purpose |
| Immunogenicity | ELISA to measure serum IgG and IgM titers against the glycan. | To determine the ability of the conjugate vaccine to elicit a robust antibody response. nih.gov |
| Bactericidal/Opsonic Activity | In vitro assays to measure the ability of induced antibodies to kill target cells or promote phagocytosis. | To assess the functional activity of the vaccine-induced antibodies. |
| Challenge Studies | Immunizing animals and then challenging them with cells expressing the target antigen. | To evaluate the protective efficacy of the vaccine in a relevant disease model. |
The development of synthetic glycan-based conjugate vaccines is a rapidly advancing field, with several candidates showing promise in pre-clinical and clinical studies for various diseases. glycopedia.eunih.govacs.org These studies provide a clear roadmap for the potential pre-clinical development of a vaccine based on the this compound.
Role in Modulating Anti-Tumor Immunity in Pre-clinical Models
No research findings were identified that describe the use or effects of this compound in pre-clinical models of cancer to modulate anti-tumor immunity.
Fundamental Immunological Probes
While its antigenic nature is established, specific applications as a probe are not detailed in the literature for the following areas.
Investigating Glycan-Mediated Cell Signaling Pathways
There is no available research detailing the use of this compound as a tool to investigate specific glycan-mediated cell signaling pathways.
Elucidating Mechanisms of Immune Tolerance and Autoimmunity at the Glycan Level
Although natural antibodies to this compound exist, there is no research available that describes its use in studies aimed at elucidating the fundamental mechanisms of immune tolerance or autoimmunity at the glycan level. nih.gov
Emerging Research Avenues and Methodological Integration
Advanced Synthetic Methodologies for Complex Oligosaccharides
The chemical synthesis of complex oligosaccharides like the Isoforssman antigen pentaose has historically been a formidable challenge due to the need for precise control over stereochemistry and glycosidic linkages. However, recent advancements in synthetic methodologies are revolutionizing the field, enabling more efficient and scalable production of such intricate structures.
One of the most significant developments is the advent of Automated Glycan Assembly (AGA) . rsc.orgresearchgate.netnih.govfu-berlin.de This technology, analogous to automated peptide and oligonucleotide synthesis, utilizes a solid-phase approach where a growing oligosaccharide chain is assembled on a resin support. nih.gov By using a repertoire of monosaccharide building blocks with orthogonal protecting groups, complex glycans can be constructed in a stepwise and controlled manner. researchgate.net AGA significantly reduces the time and expertise required for oligosaccharide synthesis, making complex structures like the this compound more accessible for biological studies. nih.gov
Another powerful approach is the development of programmable one-pot synthesis strategies . oup.comnih.govacs.org These methods rely on the differential reactivity of glycosyl donors, allowing for a series of glycosylation reactions to occur in a single reaction vessel without the need for intermediate purification steps. nih.gov By carefully selecting the building blocks and reaction conditions, a predefined sequence of glycosidic bond formations can be achieved, leading to the efficient synthesis of the target oligosaccharide. oup.comacs.org Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, are also gaining prominence for the construction of complex glycans. oup.comnih.gov
These advanced synthetic methodologies are not only crucial for producing the this compound for research purposes but also for creating structural analogs and probes to investigate its interactions with biological receptors.
| Synthetic Methodology | Key Features | Applicability to this compound |
| Automated Glycan Assembly (AGA) | Solid-phase synthesis, automated stepwise addition of monosaccharide building blocks, use of orthogonal protecting groups. rsc.orgresearchgate.netnih.gov | Enables rapid and controlled synthesis of the pentaose structure, facilitating access to material for biological studies. nih.gov |
| Programmable One-Pot Synthesis | Multiple glycosylation steps in a single reaction vessel, relies on differential reactivity of glycosyl donors, minimizes purification steps. oup.comnih.govacs.org | Offers an efficient and convergent route to the Isoforssman antigen, potentially increasing overall yield and reducing synthesis time. nih.gov |
| Chemoenzymatic Synthesis | Combines chemical synthesis with the high selectivity of enzymatic reactions (glycosyltransferases and glycosidases). oup.comnih.gov | Allows for the precise installation of specific glycosidic linkages, which can be challenging to achieve through purely chemical means. |
High-Resolution Structural Biology of Glycan-Antibody Complexes
Understanding the precise molecular interactions between the this compound and its specific antibodies is fundamental to elucidating its role in immunological processes. High-resolution structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM) , are providing atomic-level details of these interactions. researchgate.netnih.govnih.govresearchgate.netcreative-biostructure.com
X-ray crystallography has long been the gold standard for determining the three-dimensional structures of antibody-antigen complexes. nih.govresearchgate.net By crystallizing a complex of the this compound (or a fragment thereof) bound to an antibody Fab fragment, researchers can map the epitope, the specific part of the antigen recognized by the antibody, with high precision. nih.govnih.gov This information reveals the key hydrogen bonds, van der Waals interactions, and hydrophobic contacts that govern the binding affinity and specificity. emory.edunih.govfrontiersin.orgresearchgate.net
Cryo-EM has emerged as a powerful complementary technique, particularly for larger and more flexible complexes that are difficult to crystallize. researchgate.net This method involves flash-freezing purified glycan-antibody complexes and imaging them with an electron microscope. The resulting two-dimensional images are then computationally reconstructed into a three-dimensional density map, from which an atomic model can be built. researchgate.net Cryo-EM can provide insights into the conformational dynamics of the glycan and the antibody upon binding.
These structural studies are crucial for understanding the molecular basis of Isoforssman antigen recognition and for the rational design of diagnostics and therapeutics that target this specific glycan.
| Structural Biology Technique | Resolution | Information Gained | Relevance to Isoforssman Antigen-Antibody Complexes |
| X-ray Crystallography | Atomic (typically 1.5-3.5 Å) | Precise 3D coordinates of atoms, detailed map of intermolecular interactions (hydrogen bonds, salt bridges, etc.), epitope and paratope identification. nih.govresearchgate.netresearchgate.net | Provides a static, high-resolution snapshot of the binding interface, revealing the specific residues and sugar moieties involved in recognition. |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic to atomic (typically 3-10 Å) | 3D structure of large and flexible complexes, information on conformational heterogeneity. researchgate.net | Can be used to study the structure of intact antibody-Isoforssman antigen complexes, including potential conformational changes upon binding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic | Information on molecular dynamics and flexibility in solution, mapping of binding interfaces through chemical shift perturbation. | Complements static structural data by providing insights into the solution-state conformation and dynamics of the Isoforssman antigen and its interaction with antibodies. |
Systems Glycobiology Approaches to this compound Pathways and Networks
The biosynthesis of the this compound is not an isolated event but is part of a complex and interconnected network of metabolic and signaling pathways. nih.govuga.edu Systems glycobiology aims to understand these intricate networks by integrating experimental data with computational modeling. nih.govnih.govsysglyco.orgoup.comdntb.gov.ua
A key aspect of systems glycobiology is the construction of detailed models of glycosylation pathways. nih.gov These models incorporate information about the enzymes involved (glycosyltransferases), the availability of sugar nucleotide donors, and the competition between different glycosylation reactions. nih.gov By simulating these models, researchers can predict how changes in gene expression or metabolic state might affect the levels of Isoforssman antigen expression on the cell surface.
Tools such as the Glycosylation Network Analysis Toolbox (GNAT) provide a computational framework for constructing, visualizing, and simulating these complex reaction networks. nih.govoup.comdntb.gov.ua Such platforms can integrate data from glycomic, transcriptomic, and proteomic experiments to build more accurate and predictive models. nih.govoup.com Network analysis can also be used to identify key regulatory points in the Isoforssman antigen biosynthetic pathway, which could be potential targets for therapeutic intervention. mit.edunih.gov
By taking a systems-level approach, researchers can move beyond studying individual components in isolation and gain a more holistic understanding of how the expression of the this compound is regulated within the cellular context.
| Systems Glycobiology Approach | Description | Application to this compound |
| Metabolic Pathway Modeling | Mathematical representation of the enzymatic reactions involved in the synthesis of sugar nucleotides and the assembly of the glycan chain. nih.gov | Can predict the flux through the Isoforssman antigen biosynthetic pathway under different cellular conditions and identify potential rate-limiting steps. |
| Network Analysis | Utilizes graph theory to analyze the structure and dynamics of glycosylation networks, identifying key nodes (glycans, enzymes) and their connections. mit.edunih.gov | Can reveal the interconnectedness of the Isoforssman antigen pathway with other glycosylation pathways and identify central regulatory hubs. |
| Multi-omics Data Integration | Combines data from genomics, transcriptomics, proteomics, and glycomics to build comprehensive models of glycosylation. nih.govsysglyco.org | Provides a more complete picture of the cellular machinery involved in Isoforssman antigen expression and how it is regulated at multiple levels. |
Integration of Artificial Intelligence and Machine Learning in Glycoscience Discovery and Prediction
ML models are also being developed to predict protein-glycan interactions . rsc.orgbiorxiv.orgnih.govarxiv.org By training on data from glycan arrays and other binding assays, these models can learn the structural features of both the glycan and the protein that determine their binding affinity. rsc.orgnih.gov Such models could be used to predict which antibodies or lectins are likely to bind to the Isoforssman antigen, guiding experimental efforts. nih.gov Furthermore, AI is being used to predict glycosylation sites on proteins, helping to identify which proteins may carry the Isoforssman antigen. mdpi.comnih.govmdpi.comnih.govoup.com
The integration of AI and ML into glycoscience research is accelerating the pace of discovery and providing new avenues for understanding the biological significance of the this compound. nih.gov
| AI/ML Application | Description | Relevance to this compound |
| Glycan Structure Prediction | Deep learning models trained on mass spectrometry or NMR data to predict the structure of unknown glycans. gu.seuwaterloo.ca | Can aid in the identification and characterization of the Isoforssman antigen and its potential variants in biological samples. nih.govfrontiersin.orgyoutube.com |
| Prediction of Protein-Glycan Interactions | Machine learning models that predict the binding affinity between a given glycan and a protein based on their structural features. rsc.orgbiorxiv.orgnih.govarxiv.org | Can be used to screen for novel antibodies or other binding partners of the Isoforssman antigen and to understand the determinants of binding specificity. |
| Glycosylation Site Prediction | Algorithms that predict which asparagine, serine, or threonine residues in a protein are likely to be glycosylated. mdpi.comnih.govmdpi.comnih.govoup.com | Can help to identify potential protein carriers of the Isoforssman antigen, providing clues to its biological context and function. |
| Functional Glycomics Prediction | AI models that predict the functional roles of glycans based on their structure and the context in which they are expressed. nih.govarxiv.org | Could be used to generate hypotheses about the biological functions of the Isoforssman antigen that can then be tested experimentally. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
